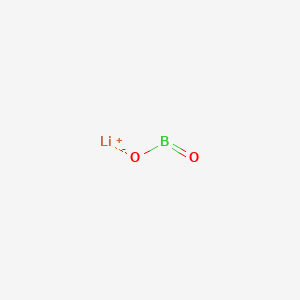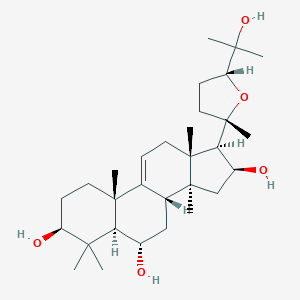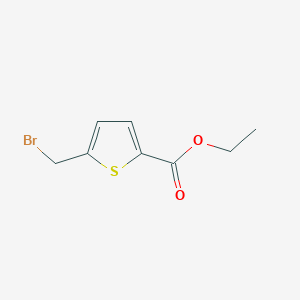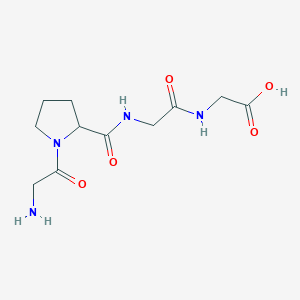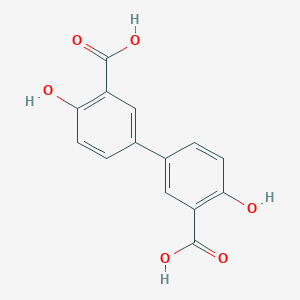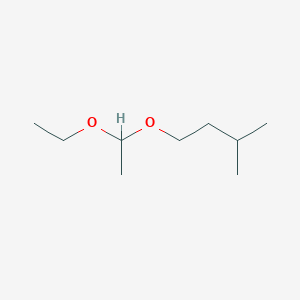
2-Bromo-5-methyl-1,4-benzoquinone
説明
“2-Bromo-5-methyl-1,4-benzoquinone” is a chemical compound with the linear formula C7H5BrO2 . It is also known by other names such as 5-BROMOTOLUQUINONE, 2-BROMO-5-METHYL-P-QUINONE, 5-BROMO-2-METHYL-1,4-BENZOQUINONE, and 2-BroMo-5-Methylcyclohexa-2,5-diene-1,4-dione .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-methyl-1,4-benzoquinone” is represented by the linear formula C7H5BrO2 . The molecular weight of this compound is 201.021 .
Chemical Reactions Analysis
Quinones, such as “2-Bromo-5-methyl-1,4-benzoquinone”, are not aromatic compounds but are conjugated cyclic diketones . They are readily interconverted with the related aromatic arenols, and their chemistry is largely interdependent .
Physical And Chemical Properties Analysis
The melting point of “2-Bromo-5-methyl-1,4-benzoquinone” is 106 °C . It should be stored at a temperature between 2-8°C .
科学的研究の応用
Chemical Synthesis
“2-Bromo-5-methyl-1,4-benzoquinone” is used as a reactant in various chemical reactions. For instance, it is involved in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions . It also participates in Knoevenagel condensation .
Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters
This compound plays a significant role in the cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters . This process is crucial in the synthesis of complex organic compounds.
Imination and Oxidative Heterocyclization / Carbonylation
“2-Bromo-5-methyl-1,4-benzoquinone” is used in the imination and oxidative heterocyclization / carbonylation . These reactions are fundamental in the production of various organic compounds.
Intramolecular Amination
This compound is also involved in intramolecular amination , a process that is essential in the synthesis of nitrogen-containing organic compounds.
Antibacterial Activities
Compounds related to “2-Bromo-5-methyl-1,4-benzoquinone” have shown antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . This suggests potential applications in the development of new antibacterial agents.
Anticancer Activity
Research has been conducted on the design and synthesis of compounds related to “2-Bromo-5-methyl-1,4-benzoquinone” for their potential anticancer activity . This indicates the possible use of this compound in cancer research and treatment.
Safety And Hazards
The safety symbols for “2-Bromo-5-methyl-1,4-benzoquinone” are GHS07 . The hazard statements include H315-H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P , which provide guidance on how to handle the compound safely.
特性
IUPAC Name |
2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQQGMYSDRBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369604 | |
| Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-1,4-benzoquinone | |
CAS RN |
13070-25-2 | |
| Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-5-methyl-1,4-benzoquinone in the synthesis of natural quinone analogs?
A1: 2-Bromo-5-methyl-1,4-benzoquinone serves as a dienophile in Diels-Alder reactions with 1-aryl-2-R-3-trimethylsiloxy-1,3-butadienes. This reaction leads to the formation of Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones, which are analogs of natural quinones [].
Q2: Can you provide an example of a specific reaction using 2-Bromo-5-methyl-1,4-benzoquinone to synthesize a natural quinone analog?
A2: The reaction of 2-Bromo-5-methyl-1,4-benzoquinone with 1-(2-methoxyphenyl)-2-R-3-trimethylsiloxy-1,3-butadienes produces Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones. This reaction pathway highlights the utility of 2-Bromo-5-methyl-1,4-benzoquinone as a building block in organic synthesis for creating structurally diverse quinone analogs [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




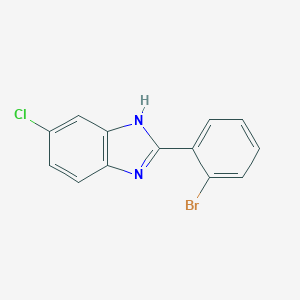
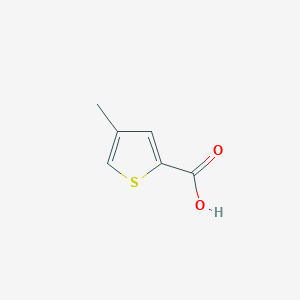

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
